molecular formula C17H14Cl2N2O B1396789 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332531-35-7

6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1396789
M. Wt: 333.2 g/mol
InChI Key: RNMBJDYTSSMRGV-UHFFFAOYSA-N
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Description

6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, also known as EPQCC, is a chemical compound often used in scientific research1. It has a molecular formula of C17H14Cl2N2O and a molecular weight of 333.2 g/mol1.



Synthesis Analysis

The synthesis of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is not explicitly mentioned in the search results. However, quinoline compounds have been synthesized using various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach2.



Molecular Structure Analysis

The molecular structure of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is not explicitly provided in the search results. However, it is known that quinoline, a component of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety2.



Chemical Reactions Analysis

The specific chemical reactions involving 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not detailed in the search results. However, quinoline compounds are known to undergo a wide range of reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly provided in the search results. However, it is known that it has a molecular formula of C17H14Cl2N2O and a molecular weight of 333.2 g/mol1.


Scientific Research Applications

Copper(I)-Catalyzed Nucleophilic Addition

Research by Zhang et al. (2014) explores the addition of ynamides to acyl chlorides and N-heterocycles activated in situ with ethyl chloroformate. This method includes a copper iodide catalyst and is relevant to the synthesis of compounds related to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride. This economical carbon–carbon bond formation offers access to a variety of 3-aminoynones from aliphatic and aromatic acyl chlorides (Zhang, Cook, Liu, & Wolf, 2014).

Synthesis and X-ray Diffraction Data

Camargo et al. (2013) synthesized a compound similar to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride through a free-solvent oxidation reaction. They utilized X-ray powder diffraction (XRPD) for analysis, demonstrating its crystallization in the monoclinic system, which is significant for understanding the structural properties of similar compounds (Camargo, Sánchez, Henao, Romero Bohórquez, & Kouznetsov, 2013).

Photoluminescent Coordination Polymer

Twaróg et al. (2020) reported on a photoluminescent coordination polymer constructed with a ligand derived from quinoline and pyridine, demonstrating the ligand's extended coordination capabilities. This polymer shows properties like bathochromic/hypsochromic shifts of the ligand absorption bands, leading to a single band at 479 nm. This research is relevant for understanding the luminescent properties of related quinoline derivatives (Twaróg, Hołyńska, & Kochel, 2020).

Synthesis and Antifungal Activity

Kouznetsov et al. (2012) explored the synthesis and antifungal activity of diverse 2-pyridinyl quinolines, including compounds similar to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride. This study is crucial for understanding the potential biological activity of such compounds (Kouznetsov, Meléndez Gómez, Derita, Svetaz, del Olmo, & Zacchino, 2012).

Safety And Hazards

The safety and hazards associated with 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly mentioned in the search results.


Future Directions

The future directions for the research and application of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly mentioned in the search results.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12;/h3-10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMBJDYTSSMRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

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